- Copper-Catalyzed 6-endo-dig Cyclization-Coupling of 2-Bromoaryl Ketones and Terminal Alkynes toward Naphthyl Aryl Ethers in WaterOrganic Letters, 2022, 24(25), 4569-4574,
Cas no 89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone)

89691-67-8 structure
Nombre del producto:1-(2-Bromo-4-methoxy-phenyl)-ethanone
Número CAS:89691-67-8
MF:C9H9BrO2
Megavatios:229.070562124252
MDL:MFCD00465443
CID:706818
PubChem ID:10657006
1-(2-Bromo-4-methoxy-phenyl)-ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-Bromo-4-methoxyphenyl)ethanone
- 1-(2-BroMo-4-Methoxy-phenyl)-ethanone
- Ethanone, 1-(2-bromo-4-methoxyphenyl)-
- 1-acetyl-2-bromo-4-methoxybenzene
- 2-Brom-4-methoxyacetophenon
- 2-bromo-4-methoxyacetophenone
- 2-bromo-p-methoxyacetophenone
- 3-bromo-4-methoxyacetophenone
- p-Methoxybromoacetophenone
- 2'-bromo-4'-methoxyacetophenone
- 1-(2-bromo-4-methoxyphenyl)ethan-1-one
- YCISNMVJZZPXBG-UHFFFAOYSA-N
- 1-(2-bromo-4-methoxyphenyl)-ethanone
- NE11531
- SY003342
- ST50331370
- Z1874954818
- 2 in
- 1-(2-Bromo-4-methoxyphenyl)ethanone (ACI)
- DA-31490
- AC1208
- EN300-126544
- DTXSID00443115
- CS-11030
- Z454080406
- C9H9BrO2
- MFCD00465443
- CS-0130358
- AKOS010003643
- SCHEMBL898467
- 2 inverted exclamation mark -Bromo-4 inverted exclamation mark -methoxyacetophenone
- 89691-67-8
- 1-(2-Bromo-4-methoxy-phenyl)-ethanone
-
- MDL: MFCD00465443
- Renchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
- Clave inchi: YCISNMVJZZPXBG-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C(Br)=CC(OC)=CC=1
Atributos calculados
- Calidad precisa: 227.97900
- Masa isotópica única: 227.97859g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 170
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.5
- Superficie del Polo topológico: 26.3
Propiedades experimentales
- PSA: 26.30000
- Logp: 2.66030
1-(2-Bromo-4-methoxy-phenyl)-ethanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-5g |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 5g |
¥1225.0 | 2022-09-28 | |
Enamine | EN300-126544-1.0g |
1-(2-bromo-4-methoxyphenyl)ethan-1-one |
89691-67-8 | 95.0% | 1.0g |
$28.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-5g |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 5g |
¥1225.0 | 2023-04-08 | |
Enamine | EN300-126544-10.0g |
1-(2-bromo-4-methoxyphenyl)ethan-1-one |
89691-67-8 | 95.0% | 10.0g |
$220.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-50mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 50mg |
¥55.0 | 2022-09-28 | |
TRC | B696810-250mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 250mg |
$ 81.00 | 2023-04-18 | ||
TRC | B696810-100mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B696810-500mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 500mg |
$ 121.00 | 2023-04-18 | ||
Apollo Scientific | OR315843-1g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 98% | 1g |
£23.00 | 2025-02-19 | |
eNovation Chemicals LLC | D686468-5g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 97% | 5g |
$135 | 2023-09-03 |
1-(2-Bromo-4-methoxy-phenyl)-ethanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt
Referencia
- Synthesis of dibenzo[fg,op]naphthacene derivativesJishou Daxue Xuebao, 2007, 28(2), 95-99,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Synthesis, X-ray structure and aggregation effect of tetramethoxy substituted dibenzo[fg,op]naphthaceneChinese Journal of Chemistry, 2007, 25(11), 1762-1765,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical PropertiesJournal of the American Chemical Society, 2019, 141(6), 2535-2544,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Synthesis and Adsorption of Shape-Persistent Macrocycles Containing Polycyclic Aromatic Hydrocarbons in the Rigid FrameworkLangmuir, 2007, 23(3), 1281-1286,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; overnight, rt
Referencia
- Total synthesis of (±)-bruguierol A via an intramolecular [3+2] cycloaddition of cyclopropane 1,1-diesterTetrahedron, 2010, 66(30), 5671-5674,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agentIndian Journal of Chemistry, 2020, (12), 1861-1867,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C-N Triple Bond Cleavage and Three-Component CyclizationOrganic Letters, 2022, 24(32), 5994-5999,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: 2210272-60-7 ; overnight, 50 °C
Referencia
- Air-stable μ2-hydroxyl bridged cationic binuclear complexes of zirconocene perfluorooctanesulfonates: their structures, characterization and applicationTetrahedron, 2018, 74(15), 1926-1932,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysisApplied Organometallic Chemistry, 2022, 36(6),,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Bromine Solvents: Methanol ; rt
Referencia
- Synthesis of benzofuran derivatives and their effect on promoting bone formationHuaxi Yaoxue Zazhi, 2015, 30(6), 631-634,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referencia
- Asymmetric Synthesis and Application of Chiral SpirosilabiindanesAngewandte Chemie, 2020, 59(23), 8937-8940,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; -20 °C; 3 h, -20 °C
Referencia
- Facile synthesis of 1-naphthols through a copper-catalyzed arylation of methyl ketones with o-bromoacetophenonesChinese Chemical Letters, 2015, 26(10), 1231-1235,
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C
Referencia
- Asymmetric synthesis of (-)-9-epi-metazocineSynlett, 2012, 23(9), 1349-1352,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Water Solvents: Ethyl lactate ; 24 h, 110 °C
Referencia
- Catalyst- and acid-free Markovnikov hydration of alkynes in a sustainable H2O/ethyl lactate systemJournal of Molecular Liquids, 2021, 331,,
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Zirconium(4+), hexaaquadi-μ-hydroxybis[(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien… ; overnight, 50 °C
Referencia
- Synthesis and structure of an air-stable μ2-hydroxy-bridged binuclear complex of bis(methylcyclopentadienyl)dizirconium(IV) perfluorooctanesulfonate and its application in Lewis acid-catalyzed reactionsJournal of Organometallic Chemistry, 2014, 749, 241-245,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 16 h, rt
Referencia
- Synergic "Click" Boronate/Thiosemicarbazone System for Fast and Irreversible Bioorthogonal Conjugation in Live CellsJournal of the American Chemical Society, 2017, 139(40), 14285-14291,
1-(2-Bromo-4-methoxy-phenyl)-ethanone Raw materials
- 3-Bromoanisole
- 2-bromo-1-ethynyl-4-methoxybenzene
- 1-(4-methoxyphenyl)ethan-1-one
- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1-(2-Bromo-4-methoxy-phenyl)-ethanone Preparation Products
1-(2-Bromo-4-methoxy-phenyl)-ethanone Literatura relevante
-
Alessandra Casnati,Marco Fontana,Elena Motti,Nicola Della Ca’ Org. Biomol. Chem. 2019 17 6165
89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone) Productos relacionados
- 851095-45-9(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylnaphthalene-1-carboxamide)
- 2201651-27-4(N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide)
- 42477-94-1((1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane)
- 1261606-58-9(Ethyl 3-(2-bromo-4-methylphenyl)propanoate)
- 1191078-74-6(Amino-PEG5-C2-acid)
- 1705097-75-1(N,7-bis(thiophen-2-yl)-1,4-thiazepane-4-carboxamide)
- 1978-06-9(2,3-Bis(trifluoromethyl)nitrobenzene)
- 1019560-69-0(3-Pyridinamine, N-[(2-fluorophenyl)methyl]-)
- 320384-09-6(Fmoc-L-cysteic acid·disodium salt)
- 2228416-97-3(4,4-difluoro-1-(4-methoxy-2-methylphenyl)cyclohexan-1-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89691-67-8)1-(2-Bromo-4-methoxy-phenyl)-ethanone

Pureza:99%
Cantidad:25g
Precio ($):449.0